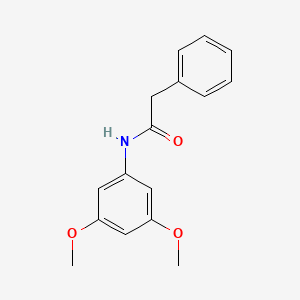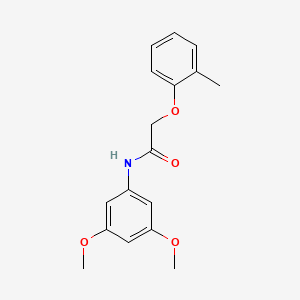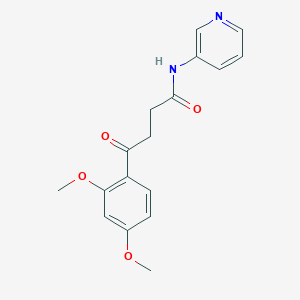![molecular formula C16H17NO4 B5752515 2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
2-[(5-tert-butyl-2-furoyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-tert-butyl-2-furoyl)amino]benzoic acid, also known as TBB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBB is a selective and potent inhibitor of protein phosphatase 2A (PP2A), a critical enzyme involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
2-[(5-tert-butyl-2-furoyl)amino]benzoic acid exerts its pharmacological effects by selectively inhibiting the catalytic subunit of PP2A, a critical enzyme involved in the regulation of various signaling pathways. By inhibiting PP2A, this compound can modulate the activity of several downstream targets, including Akt, ERK, and p53, which are involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound can also protect neurons from oxidative stress and prevent the formation of toxic protein aggregates, which are implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In addition, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(5-tert-butyl-2-furoyl)amino]benzoic acid is its high selectivity and potency for PP2A inhibition, which makes it a valuable tool for studying the role of PP2A in various cellular processes. However, this compound has also been shown to inhibit other phosphatases, such as PP1 and PP4, which may limit its specificity in certain experimental settings. Another limitation of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for 2-[(5-tert-butyl-2-furoyl)amino]benzoic acid research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and specificity for PP2A inhibition. Another area of interest is the investigation of this compound in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Moreover, this compound may have potential applications in other diseases, such as autoimmune disorders and metabolic diseases, which warrant further investigation.
Synthesis Methods
2-[(5-tert-butyl-2-furoyl)amino]benzoic acid can be synthesized using a multistep process that involves the reaction of 5-tert-butyl-2-furoic acid with 4-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding this compound.
Scientific Research Applications
2-[(5-tert-butyl-2-furoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative disorders, this compound has been found to protect neurons from oxidative stress and prevent the formation of toxic protein aggregates. In viral infections, this compound has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Properties
IUPAC Name |
2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)13-9-8-12(21-13)14(18)17-11-7-5-4-6-10(11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSZMIJGJYKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)

![methyl 4-{[4-(isobutyrylamino)benzoyl]amino}benzoate](/img/structure/B5752456.png)
![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)



![ethyl (2-{[(2-nitrophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5752518.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)
